2-(Chloromethyl)-4-fluorobenzonitrile
CAS No.: 1261742-22-6
Cat. No.: VC4252474
Molecular Formula: C8H5ClFN
Molecular Weight: 169.58
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261742-22-6 |
---|---|
Molecular Formula | C8H5ClFN |
Molecular Weight | 169.58 |
IUPAC Name | 2-(chloromethyl)-4-fluorobenzonitrile |
Standard InChI | InChI=1S/C8H5ClFN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 |
Standard InChI Key | AZFKXOFHBHPDAL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)CCl)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
2-(Chloromethyl)-4-fluorobenzonitrile is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₈H₅ClFN |
Molecular Weight | 169.58 g/mol |
IUPAC Name | 2-(Chloromethyl)-4-fluorobenzonitrile |
SMILES | C1=CC(=C(C=C1F)CCl)C#N |
InChI Key | AZFKXOFHBHPDAL-UHFFFAOYSA-N |
The molecule features a benzene ring substituted with a chloromethyl group (-CH₂Cl) at the 2-position and a fluorine atom at the 4-position, adjacent to a nitrile group (-C≡N). This arrangement creates distinct electronic effects: the fluorine atom inductively withdraws electron density, while the nitrile group further polarizes the aromatic system, enhancing electrophilicity at the chloromethyl site .
Spectroscopic Characterization
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¹H NMR: Aromatic protons resonate at δ 7.2–7.8 ppm, while the chloromethyl group appears as a singlet near δ 4.5 ppm .
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¹³C NMR: The nitrile carbon is observed at ~115 ppm, with aromatic carbons appearing between 110–135 ppm .
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Mass Spectrometry: The molecular ion peak ([M+H]⁺) is detected at m/z 169.0, with fragmentation patterns confirming the loss of Cl⁻ and CN⁻ groups .
Synthetic Methodologies and Optimization
Industrial Synthesis Routes
The compound is typically synthesized via chloromethylation of 4-fluorobenzonitrile using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂) . Key steps include:
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Chloromethylation:
This reaction proceeds via electrophilic aromatic substitution, with the Lewis acid facilitating the generation of the chloromethyl electrophile.
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Purification: Crystallization from toluene/hexane mixtures yields >95% purity .
A patent-pending method avoids toxic brominated intermediates by employing sodium bisulfate monohydrate in toluene at 110–115°C, achieving comparable yields (85–90%) with reduced environmental impact .
Side Reactions and Mitigation
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Over-chlorination: Controlled reagent stoichiometry and low temperatures (20–25°C) prevent di- or tri-chlorinated byproducts .
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Nitrile Hydrolysis: Inert atmospheres (N₂/Ar) and anhydrous conditions suppress the conversion of -C≡N to -COOH .
Reactivity and Functionalization
Nucleophilic Substitution
The chloromethyl group undergoes rapid substitution with nucleophiles (e.g., amines, azides):
Conditions: DMF or DMSO, 60–80°C .
Coupling Reactions
Biological Activity and Therapeutic Applications
DPP-4 Inhibition
2-(Chloromethyl)-4-fluorobenzonitrile derivatives exhibit DPP-4 inhibition (IC₅₀ ~5 µM), a mechanism critical for managing type 2 diabetes. Clinical studies demonstrate a 1.2% reduction in HbA1c levels over 12 weeks, comparable to established drugs like sitagliptin .
Anticancer Activity
In vitro assays reveal dose-dependent cytotoxicity against breast (IC₅₀: 20 µM) and prostate (IC₅₀: 15 µM) cancer cells. Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 downregulation .
Cancer Type | IC₅₀ (µM) | Mechanism |
---|---|---|
Breast (MCF-7) | 20 | Caspase-3 activation |
Prostate (PC-3) | 15 | Bcl-2 suppression |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a precursor to trelagliptin succinate, a once-weekly DPP-4 inhibitor. Patent WO2016024224A1 outlines its use in multi-step syntheses involving piperidine coupling and salt formation .
Agrochemical Development
Derivatives function as herbicides by inhibiting acetolactate synthase (ALS), with field trials showing 90% weed suppression at 10 g/ha .
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